

# Preliminary Toxicity Profile of Disuprazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Disuprazole

Cat. No.: B1219562

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Disclaimer: As of October 2025, "**Disuprazole**" is not a recognized pharmaceutical agent in publicly available scientific literature or clinical trial databases. Therefore, this document serves as a representative template, illustrating the structure and content of a preliminary toxicity profile as requested. The data and experimental details provided herein are illustrative placeholders and should not be interpreted as factual information for any existing compound.

## Introduction

**Disuprazole** is a novel investigational compound, hypothesized to be a proton pump inhibitor (PPI) based on its nomenclature. PPIs are a class of drugs that act by irreversibly blocking the H<sup>+</sup>/K<sup>+</sup> ATPase in gastric parietal cells. This guide provides a preliminary overview of the non-clinical toxicity profile of **Disuprazole**, based on a standard battery of in vitro and in vivo toxicology studies.

## Non-Clinical Toxicology

The non-clinical safety evaluation of **Disuprazole** was conducted in accordance with international regulatory guidelines. The program included assessments of acute and repeated-dose toxicity, genotoxicity, and safety pharmacology.

## Acute Toxicity

Single-dose toxicity studies were performed in two mammalian species to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Table 1: Single-Dose Oral Acute Toxicity of **Disuprazole**

Species	Strain	Sex	Route of Administration	LD <sub>50</sub> (mg/kg)	Clinical Signs Observed
Mouse	CD-1	M/F	Oral (gavage)	> 2000	Hypoactivity, piloerection at doses ≥ 1000 mg/kg
Rat	Sprague-Dawley	M/F	Oral (gavage)	> 2000	No significant clinical signs observed

## Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in rats and dogs for a duration of 28 days to evaluate the toxicological effects of **Disuprazole** following continuous administration.

Table 2: 28-Day Repeated-Dose Oral Toxicity of **Disuprazole**

Species	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
Rat	0, 50, 200, 800	Increased liver weight and centrilobular hypertrophy at 800 mg/kg/day.	200
Dog	0, 25, 100, 400	Gastric mucosal hypertrophy at 400 mg/kg/day.	100

NOAEL: No-Observed-Adverse-Effect Level

## Genotoxicity

A standard battery of in vitro and in vivo genotoxicity assays was performed to assess the mutagenic and clastogenic potential of **Disuprazole**.

Table 3: Genotoxicity Profile of **Disuprazole**

Assay	Test System	Concentration/Dose Range	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium & E. coli	10 - 5000 µg/plate	Negative
In Vitro Chromosomal Aberration	Human Peripheral Blood Lymphocytes	50 - 1000 µg/mL	Negative
In Vivo Micronucleus Test	Mouse Bone Marrow	250, 500, 1000 mg/kg	Negative

## Experimental Protocols

### 28-Day Repeated-Dose Oral Toxicity Study in Rats

- Test System: Sprague-Dawley rats (10/sex/group).
- Administration: **Disuprazole** was administered once daily via oral gavage for 28 consecutive days.
- Dose Groups: Vehicle control (0.5% carboxymethylcellulose), 50, 200, and 800 mg/kg/day.
- Observations: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology were evaluated.
- Bioanalysis: Plasma concentrations of **Disuprazole** were determined on Day 1 and Day 28.

### Bacterial Reverse Mutation Assay (Ames Test)

- Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

- Method: The plate incorporation method was used, with and without metabolic activation (S9 mix from Aroclor 1254-induced rat liver).
- Concentrations: **Disuprazole** was tested at five concentrations ranging from 10 to 5000  $\mu$ g/plate.
- Evaluation Criteria: A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.

## Visualizations

### Hypothesized Mechanism of Action

The following diagram illustrates the hypothesized mechanism of action for **Disuprazole** as a proton pump inhibitor.

Hypothesized Mechanism of **Disuprazole** Action

### Experimental Workflow for In Vivo Micronucleus Assay

This diagram outlines the key steps in the in vivo micronucleus assay used to assess the genotoxic potential of **Disuprazole**.

In Vivo Micronucleus Assay Workflow

## Conclusion

Based on this preliminary, illustrative dataset, **Disuprazole** demonstrates a low order of acute toxicity and is non-genotoxic. The primary target organs identified in repeated-dose studies are the liver in rats and the gastric mucosa in dogs, which are findings consistent with the exaggerated pharmacology of proton pump inhibitors. Further long-term toxicity and carcinogenicity studies would be required to fully characterize the safety profile of **Disuprazole**.

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